Pentafluoropropionaldehyde hydrate
Description
Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry
Fluorinated organic compounds are synthetic chemicals that have found widespread use in various industrial and consumer products due to their unique properties, such as being water and oil repellent and having high thermal stability. numberanalytics.com The introduction of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom. nih.goveuropa.eu
These compounds are characterized by a carbon chain in which all hydrogen atoms have been replaced by fluorine atoms, making them extremely stable and resistant to degradation. numberanalytics.comtaylorandfrancis.com This stability, while beneficial for many applications, also contributes to their persistence in the environment. numberanalytics.com Per- and polyfluoroalkyl substances (PFAS) are a large, complex group of these synthetic chemicals that have been used in consumer products since the 1950s. nih.gov They are ingredients in various everyday products, including non-stick cookware, stain-resistant carpets, and firefighting foams. nih.govwikipedia.org
Unique Characteristics and Research Relevance of Aldehyde Hydrates
Aldehydes and ketones can react with water in a reversible addition reaction to form hydrates, also known as geminal diols. masterorganicchemistry.comjove.com In this equilibrium, a molecule of water adds across the carbon-oxygen double bond of the carbonyl group. masterorganicchemistry.com The stability of the resulting hydrate (B1144303) is highly dependent on the electronic nature of the substituents attached to the carbonyl carbon. libretexts.org
The presence of electron-withdrawing groups, such as fluorine atoms, on the carbon atom adjacent to the carbonyl group significantly increases the electrophilicity of the carbonyl carbon. This electronic pull makes the carbonyl carbon more susceptible to nucleophilic attack by water, thus shifting the equilibrium towards the formation of a stable hydrate. jove.comlibretexts.org For instance, while the hydrate of formaldehyde (B43269) is favored in an aqueous solution, the hydrates of most simple aldehydes and ketones are unstable and exist in low concentrations at equilibrium. libretexts.org The formation of hydrates can be catalyzed by either acid or base. jove.com
Research Landscape and Importance of Pentafluoropropionaldehyde (B1581517) Hydrate in Academic Inquiry
Pentafluoropropionaldehyde hydrate, with its five fluorine atoms, is a subject of academic interest due to its unique chemical properties and its potential as a building block in the synthesis of more complex fluorinated molecules. The high degree of fluorination makes the hydrate form particularly stable. Research involving this compound often explores its reactivity, its use in creating novel fluorinated materials, and its role in fundamental studies of reaction mechanisms involving highly electrophilic carbonyl compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C3H3F5O2 |
| Molecular Weight | 166.047 g/mol |
| Appearance | Not Available |
| Boiling Point | 214.6°C at 760 mmHg |
| Density | 1.647 g/cm³ |
| Water Solubility | Soluble |
Data sourced from various chemical suppliers and databases. alfa-chemistry.comfishersci.com
Synthesis of this compound
The synthesis of perfluorinated aldehyde hydrates often involves the reduction of the corresponding perfluorinated carboxylic acid esters. A general method for preparing aldehyde hydrates involves the reduction of an ester with a borohydride (B1222165) reducing agent in a hydroxylic solvent. google.com For example, trifluoroacetaldehyde (B10831) hydrate can be prepared by the reduction of an ester of trifluoroacetic acid with a borohydride in an aqueous solution. google.com A similar approach can be envisioned for the synthesis of this compound, likely starting from an ester of pentafluoropropionic acid.
Structure
3D Structure of Parent
Properties
CAS No. |
422-06-0; 422-63-9 |
|---|---|
Molecular Formula |
C3H3F5O2 |
Molecular Weight |
166.047 |
IUPAC Name |
2,2,3,3,3-pentafluoropropanal;hydrate |
InChI |
InChI=1S/C3HF5O.H2O/c4-2(5,1-9)3(6,7)8;/h1H;1H2 |
InChI Key |
YVSNOXSXRLEOMO-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(F)(F)F)(F)F.O |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Pentafluoropropionaldehyde Hydrate
Laboratory-Scale Synthesis Approaches to Pentafluoropropionaldehyde (B1581517) Hydrate (B1144303)
The direct synthesis of pentafluoropropionaldehyde hydrate (C₂F₅CH(OH)₂) on a laboratory scale is not extensively documented in publicly available literature. However, effective synthetic routes can be extrapolated from established methods for producing structurally similar fluorinated aldehyde hydrates, such as trifluoroacetaldehyde (B10831) hydrate.
A prominent method involves the reduction of a corresponding perfluoroalkanoic acid ester. For example, a patented process for trifluoroacetaldehyde hydrate involves the reduction of an ester of trifluoroacetic acid using a borohydride (B1222165) reducing agent in a hydroxylic solvent. google.com Adapting this for this compound would involve the reduction of an ester of pentafluoropropionic acid (e.g., ethyl pentafluoropropionate) with a reducing agent like sodium borohydride. When the reaction is conducted in an aqueous medium, the resulting pentafluoropropionaldehyde is immediately hydrated to form the stable gem-diol, this compound. google.com
The general reaction can be summarized as: C₂F₅COOR + NaBH₄ (in H₂O) → C₂F₅CHO + HOR → C₂F₅CH(OH)₂
The use of an aqueous solvent system is crucial as it directly yields the hydrate, which is often more stable and easier to handle than the anhydrous aldehyde. google.com If the anhydrous form is needed, the hydrate can be dehydrated using appropriate chemical methods.
Formation and Transformation Pathways of this compound in Environmental Systems
Pentafluoropropionaldehyde and its hydrate are not typically released directly into the environment in significant quantities. Instead, they are primarily formed as intermediate products from the atmospheric decomposition of more complex fluorinated compounds.
A significant environmental source of perfluorinated aldehydes is the atmospheric oxidation of fluorotelomer alcohols (FTOHs). acs.orgscbt.com FTOHs, such as 4:2 FTOH (CF₃(CF₂)₃CH₂CH₂OH), are volatile compounds used in various industrial applications and can be transported over long distances in the atmosphere. acs.orgambeed.com
The atmospheric degradation process is initiated by reaction with hydroxyl radicals (•OH), which abstract a hydrogen atom primarily from the -CH₂- group adjacent to the alcohol functionality. acs.org Smog chamber experiments, often using chlorine atoms (Cl•) as a surrogate for •OH radicals, have elucidated this pathway. acs.org
The sequence of reactions leading to the formation of a perfluorinated aldehyde is as follows:
Initiation: A radical (•OH or Cl•) abstracts a hydrogen atom from the FTOH, forming a fluorotelomer alkoxy radical. CₓF₂ₓ₊₁CH₂CH₂OH + •OH → CₓF₂ₓ₊₁CH₂CH(•)OH + H₂O
Oxidation: The resulting radical reacts with atmospheric oxygen (O₂) to form a peroxy radical. CₓF₂ₓ₊₁CH₂CH(•)OH + O₂ → CₓF₂ₓ₊₁CH₂CH(O-O•)OH
Decomposition: This peroxy radical can undergo further reactions, leading to the cleavage of the carbon-carbon bond and the formation of a perfluorinated aldehyde (PFAL), such as pentafluoropropionaldehyde (C₂F₅CHO).
Once formed in the atmosphere, these perfluorinated aldehydes can readily react with water vapor to form their corresponding hydrates. The stability of these hydrates suggests that their formation can be a significant atmospheric fate for perfluorinated aldehydes.
Table 1: Key Reactants and Products in the Atmospheric Degradation of a Model Fluorotelomer Alcohol
| Reactant/Intermediate | Role in Pathway | Resulting Product(s) |
| Fluorotelomer Alcohol (FTOH) | Precursor | Fluorotelomer Alkoxy Radical |
| Hydroxyl Radical (•OH) | Initiator | Water |
| Peroxy Radical | Intermediate | Perfluorinated Aldehyde |
| Pentafluoropropionaldehyde | Intermediate Product | This compound, Perfluorinated Carboxylic Acids |
This table provides a simplified overview of the atmospheric degradation process.
Computational chemistry has been employed to investigate the thermodynamics of perfluoroalkyl aldehyde (PFAL) hydration in the aqueous phase. These studies are critical for understanding the environmental behavior of these compounds, as the formation of the hydrate affects properties like volatility and solubility. alfa-chemistry.com
Studies have utilized methods such as Density Functional Theory (DFT) with various functionals (e.g., M06-2X, PBE0) and the SPARC (SPARC Performs Automated Reasoning in Chemistry) calculator to estimate the hydration equilibrium constant (Khyd). alfa-chemistry.com
For the general reaction: CₓF₂ₓ₊₁CHO (aq) + H₂O (l) ⇌ CₓF₂ₓ₊₁CH(OH)₂ (aq)
The equilibrium constant, Khyd, indicates the propensity for hydrate formation. DFT calculations have shown that while there are significant differences in the absolute Khyd values predicted by various functionals, they consistently show only a modest change in hydration extent as the perfluoroalkyl chain lengthens. alfa-chemistry.com For instance, DFT results suggest a decrease in the logarithm of the hydration constant (log Khyd) of less than one unit as the chain grows from one to eight carbons. This contrasts with some other models that predict a more substantial decrease. alfa-chemistry.com The high electrophilicity of the carbonyl carbon, due to the strong electron-withdrawing nature of the perfluoroalkyl group, strongly favors the formation of the stable gem-diol hydrate. alfa-chemistry.com
Table 2: Comparison of Computational Methods for Predicting Perfluoroaldehyde Hydration
| Computational Method | Key Finding for Perfluoroaldehyde Hydration |
| Density Functional Theory (DFT) | Predicts only a small decrease in hydration constant (Khyd) with increasing perfluoroalkyl chain length. alfa-chemistry.com |
| SPARC | May show larger variations in predicted Khyd between different homologues compared to DFT methods. alfa-chemistry.com |
This table summarizes general trends observed in computational studies.
Strategic Derivatization of this compound for Synthetic Applications
This compound serves as a valuable building block in organic synthesis, primarily due to the highly reactive nature of the aldehyde functional group, which is enhanced by the electron-withdrawing pentafluoroethyl group.
The reaction of aldehydes with alcohols to form hemiacetals is a fundamental transformation in organic chemistry. youtube.com this compound can readily undergo this reaction. The process is typically catalyzed by either an acid or a base.
In an acidic environment, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. youtube.com
Reaction: C₂F₅CH(OH)₂ + R'OH ⇌ C₂F₅CH(OH)(OR') + H₂O
The formation of hemiacetals from the hydrate involves an equilibrium with the anhydrous aldehyde. These hemiacetals can be considered "activated" forms of the aldehyde, serving as intermediates for the synthesis of acetals upon reaction with a second equivalent of alcohol. Acetals are stable protecting groups for aldehydes in chemical synthesis. The principles are analogous to those used in the synthesis of trifluoroacetaldehyde hemiacetal from its corresponding hydrate. google.com
Stereoselective derivatization involves reactions that preferentially form one stereoisomer over others. For an aldehyde like pentafluoropropionaldehyde, this typically involves the creation of a new chiral center at the carbonyl carbon.
Achieving stereoselectivity in nucleophilic additions to the carbonyl group of pentafluoropropionaldehyde requires the use of chiral reagents, catalysts, or auxiliaries. The goal is to create diastereomeric transition states that have different energy levels, leading to the preferential formation of one product.
While specific studies on the stereoselective derivatization of this compound are scarce, general strategies for asymmetric synthesis involving aldehydes are applicable:
Chiral Catalysts: Using a chiral Lewis acid or a chiral organocatalyst to coordinate to the aldehyde, thereby creating a chiral environment that directs the incoming nucleophile to one face of the carbonyl group.
Chiral Nucleophiles: Employing a nucleophile that is itself chiral.
Chiral Auxiliaries: Covalently attaching a chiral molecule (an auxiliary) to the aldehyde to form a chiral substrate, which then directs subsequent reactions before the auxiliary is removed.
The strong electron-withdrawing nature of the C₂F₅ group can influence the reactivity and the stereochemical outcome of these reactions. Developing effective stereoselective methods for fluorinated aldehydes is an active area of research, aiming to produce enantiomerically pure fluorinated compounds, which are of significant interest in medicinal and materials chemistry. acs.org
Reaction Chemistry and Mechanistic Investigations of Pentafluoropropionaldehyde Hydrate
Fundamental Reactivity Profile of Pentafluoropropionaldehyde (B1581517) Hydrate (B1144303)
The reactivity of pentafluoropropionaldehyde is fundamentally dictated by the electronic effects of the C₂F₅ group. This perfluoroalkyl substituent dramatically enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Electrophilic Reactivity in Nucleophilic Addition Processes
The carbonyl carbon in pentafluoropropionaldehyde possesses a significant partial positive charge due to the strong inductive effect of the adjacent pentafluoroethyl group. libretexts.orgpressbooks.pub This heightened electrophilicity makes it an excellent substrate for nucleophilic addition reactions. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. The stability of the hydrate form (gem-diol) is itself a testament to the electron-deficient nature of the carbonyl group, as the equilibrium for hydration is shifted significantly toward the diol.
Influence of Perfluoroalkyl Substitution on Reaction Energetics and Pathways
The presence of the pentafluoroethyl group exerts a profound influence on the energetics and pathways of reactions involving pentafluoropropionaldehyde. The strong electron-withdrawing nature of this group destabilizes the developing negative charge on the oxygen atom in the transition state of nucleophilic addition, thereby increasing the activation energy for the reaction compared to non-fluorinated aldehydes. However, the same effect significantly stabilizes the resulting tetrahedral intermediate, driving the reaction forward. This stabilization can also influence the regioselectivity and stereoselectivity of certain reactions. sigmaaldrich.com
Carbon-Carbon Bond Forming Reactions Utilizing Pentafluoropropionaldehyde Hydrate
The enhanced electrophilicity of this compound makes it a valuable building block for the introduction of fluorinated moieties into organic molecules through the formation of new carbon-carbon bonds. sigmaaldrich.comnih.govfluorochem.co.ukossila.comalfa-chemistry.com
Aldol (B89426) Reactions: Catalytic and Asymmetric Approaches
The aldol reaction, a cornerstone of carbon-carbon bond formation, can be effectively employed with pentafluoropropionaldehyde as the electrophilic partner. nih.gov In a typical base-catalyzed aldol reaction, an enolate, generated from a ketone or another aldehyde, attacks the carbonyl carbon of pentafluoropropionaldehyde to yield a β-hydroxy carbonyl compound.
While specific catalytic asymmetric aldol reactions involving this compound are not extensively documented in publicly available literature, the principles of modern asymmetric catalysis can be applied. Chiral organocatalysts, such as proline and its derivatives, have been successfully used to catalyze direct asymmetric aldol reactions of other fluorinated aldehydes, like trifluoroacetaldehyde (B10831), with high diastereo- and enantioselectivity. researchgate.net These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with the highly electrophilic fluorinated aldehyde. The stereochemical outcome is controlled by the chiral environment of the catalyst.
Table 1: Postulated Asymmetric Aldol Reaction of this compound
| Catalyst Type | Proposed Mechanism | Expected Outcome |
| Chiral Proline Derivatives | Formation of a chiral enamine from the ketone and catalyst, which then attacks the pentafluoropropionaldehyde. | Enantioenriched β-hydroxy ketones with a pentafluoroethyl group. |
| Chiral Metal Complexes | Coordination of the metal to the carbonyl oxygen of pentafluoropropionaldehyde, activating it for attack by a metal-bound enolate. | Potentially high diastereo- and enantioselectivity depending on the ligand and metal. |
Hydroxydifluoromethylation and Related Fluorinated Building Block Incorporations
This compound is a key precursor for the synthesis of molecules containing the valuable hydroxydifluoromethyl group and other related fluorinated building blocks. While direct hydroxydifluoromethylation using this aldehyde is not a standard named reaction, its transformation into reagents that can deliver a "CF₂CH(OH)" unit is a plausible synthetic strategy. The incorporation of fluorine-containing groups can significantly alter the biological and chemical properties of molecules, making such building blocks highly sought after in medicinal and materials chemistry. sigmaaldrich.comnih.govfluorochem.co.ukossila.comalfa-chemistry.com
Alkylmagnesium Halide Addition Reactions and Subsequent Transformations
The reaction of pentafluoropropionaldehyde with alkylmagnesium halides (Grignard reagents) provides a straightforward route to secondary alcohols bearing a pentafluoroethyl group. byjus.compressbooks.publibretexts.org The highly nucleophilic carbon of the Grignard reagent readily adds to the electrophilic carbonyl carbon of the aldehyde. byjus.com The resulting magnesium alkoxide is then hydrolyzed upon acidic workup to afford the corresponding alcohol.
Reaction Scheme:
C₂F₅CHO + R-MgX → C₂F₅CH(OMgX)R C₂F₅CH(OMgX)R + H₃O⁺ → C₂F₅CH(OH)R + MgX(OH)
The products of these reactions, fluorinated secondary alcohols, are themselves versatile intermediates for further synthetic transformations.
Table 2: Examples of Grignard Addition to Pentafluoropropionaldehyde
| Grignard Reagent (R-MgX) | Product |
| Methylmagnesium bromide (CH₃MgBr) | 1,1,1,2,2-Pentafluoro-3-butanol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1,1,1,2,2-Pentafluoro-3-pentanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1,1,2,2-Pentafluoro-3-phenyl-3-propanol |
Reactions Involving Heteroatom-Containing Nucleophiles
This compound, a geminal diol, exists in equilibrium with its aldehyde form, which is highly electrophilic due to the strong electron-withdrawing effect of the pentafluoroethyl group. This inherent reactivity makes it susceptible to attack by various nucleophiles, including those containing heteroatoms such as sulfur.
The reaction of fluoroaldehydes with hydrogen sulfide (B99878) gives rise to 1-hydroxy-1-alkanethiols, which are also known as olthiols or thiohemiacetals. acs.org In the case of pentafluoropropionaldehyde, the addition of hydrogen sulfide to the carbonyl group is expected to yield 2,2,3,3,3-pentafluoro-1-hydroxypropane-1-thiol. This reaction is analogous to the formation of hemiacetals from alcohols and aldehydes.
The general reaction can be depicted as follows:
C₂F₅CHO + H₂S ⇌ C₂F₅CH(OH)SH
Research by Harris (1965) demonstrated that fluoroaldehydes readily react with hydrogen sulfide to form these adducts. acs.org While the study focused on a range of fluoroaldehydes, the principles are directly applicable to pentafluoropropionaldehyde. The resulting olthiols are often unstable and can undergo further reactions. For instance, they can react with a second molecule of the aldehyde to form a monosulfide, or they can be oxidized.
Subsequent reactivity of the olthiol can include dehydration to form a thial (C₂F₅CHS), though these are often highly reactive and prone to polymerization. Another potential reaction pathway is the reaction with another equivalent of the aldehyde, leading to the formation of a bis(1-hydroxy-2,2,3,3,3-pentafluoropropyl) sulfide. The specific course of the reaction can be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts.
Detailed Mechanistic Elucidation of Reactions Involving this compound
The mechanism of the reaction between pentafluoropropionaldehyde and heteroatom-containing nucleophiles involves the nucleophilic addition to the electrophilic carbonyl carbon. The strong inductive effect of the pentafluoroethyl group significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack.
The identification and characterization of transient species like olthiols rely on spectroscopic methods and are often complemented by computational studies.
Modern spectroscopic techniques would be essential for the definitive identification of the olthiol intermediate.
Expected Spectroscopic Data for 2,2,3,3,3-pentafluoro-1-hydroxypropane-1-thiol:
| Spectroscopic Technique | Expected Observations for the Olthiol Adduct |
| ¹H NMR | A characteristic signal for the methine proton (CH(OH)SH), likely appearing as a multiplet due to coupling with the hydroxyl and sulfhydryl protons. The chemical shift would be downfield compared to a typical alkane due to the adjacent electronegative groups. |
| ¹⁹F NMR | Complex splitting patterns for the CF₂ and CF₃ groups, which would be sensitive to the formation of the new stereocenter. |
| ¹³C NMR | A signal for the methine carbon (CH(OH)SH) in the region of 60-80 ppm. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H and S-H stretching vibrations, typically in the regions of 3200-3600 cm⁻¹ and 2550-2600 cm⁻¹, respectively. The strong C=O absorption of the aldehyde (around 1750-1770 cm⁻¹) would be absent. |
| Mass Spectrometry | Mass spectrometry is a powerful tool for detecting reactive intermediates in the gas phase. nih.govresearchgate.net Electrospray ionization (ESI-MS) could be used to detect the olthiol as a molecular ion or a related adduct. |
Computational chemistry provides a powerful tool for investigating reaction mechanisms, especially for transient or difficult-to-isolate intermediates. escholarship.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway for the addition of hydrogen sulfide to pentafluoropropionaldehyde. Such studies can provide insights into the geometry of the transition state and the relative energies of the reactants, intermediates, and products. For the reaction , computational studies would likely show a relatively low activation barrier for the nucleophilic attack of H₂S on the highly electrophilic carbonyl carbon of pentafluoropropionaldehyde.
Detailed kinetic studies on the reaction of this compound with hydrogen sulfide are not extensively documented in the reviewed literature. However, the principles of chemical kinetics suggest that the rate of olthiol formation would be dependent on the concentrations of both the aldehyde and hydrogen sulfide.
The reaction is expected to follow a rate law that is first order in both the aldehyde and the nucleophile:
Rate = k[C₂F₅CHO][H₂S]
The rate constant, k, would be influenced by temperature, solvent, and the presence of acid or base catalysts. Acid catalysis would proceed by protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis would involve the deprotonation of hydrogen sulfide to the more nucleophilic hydrosulfide (B80085) anion (HS⁻).
Due to the strong activation of the carbonyl group by the pentafluoroethyl substituent, the reaction is anticipated to be rapid. For comparison, studies on the reaction of fluorine atoms with hydrogen sulfide have shown very high rate coefficients, indicating the high reactivity of sulfur hydrides with electrophilic species. nih.gov While the reaction mechanism is different, it underscores the general reactivity of the H₂S molecule.
Theoretical and Computational Studies of Pentafluoropropionaldehyde Hydrate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. lsu.edu Methods like Density Functional Theory (DFT) are frequently employed to solve the electronic Schrödinger equation with reasonable accuracy, providing insights into the potential energy surface of systems with numerous atoms. scienceopen.com For pentafluoropropionaldehyde (B1581517) hydrate (B1144303), these calculations are crucial for elucidating its electronic structure and predicting its reactivity.
By applying DFT, researchers can determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). These properties are direct indicators of the molecule's reactivity. For instance, the MESP can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. In the case of pentafluoropropionaldehyde hydrate, the strong electron-withdrawing nature of the five fluorine atoms significantly alters the charge distribution across the molecule, impacting the reactivity of the aldehyde and hydroxyl groups.
Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical data, offering a high level of theory for calculating molecular properties. lsu.edu Such calculations can predict a range of data, including:
Molecular geometry (both equilibrium and transition states)
Thermochemical data like enthalpy of formation njit.edu
Vibrational frequencies corresponding to IR and Raman spectra
Ionization potentials and electron affinities
The development of new quantum chemical methods continues to improve the accuracy and efficiency of these predictions for complex molecules. nih.gov
Table 1: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Dipole Moment | ~3.5 D | High polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -8.2 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability. |
| Mulliken Charge on Carbonyl Carbon | +0.75 e | Highly positive charge, indicating a strong electrophilic site. |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature. Actual values would depend on the specific level of theory and basis set used.
Molecular Dynamics Simulations and Conformational Analysis of Hydrate Forms
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. njit.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations are essential for exploring its conformational landscape and understanding the dynamics of its hydration shell.
Fluorine substitution is known to have a profound impact on molecular conformation. nih.gov In the case of this compound, the molecule can adopt various conformations due to the rotation around its C-C single bonds. MD simulations can map the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov
Furthermore, MD simulations provide atomic-level detail on the interaction between the solute and solvent molecules. They can reveal the structure of water molecules surrounding the this compound, including the number of hydrogen bonds, their lifetimes, and the orientation of water molecules relative to the functional groups of the hydrate. aip.orgrsc.org Studies on related fluorinated compounds show that the presence of fluorine atoms strengthens alcohol-water interactions due to their electronegativity and electron-withdrawing effects. aip.org
Table 2: Typical Conformational Analysis Data from MD Simulations
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |
| O-C-C-C | Gauche | 0.0 | 65% |
| O-C-C-C | Anti | 1.2 | 35% |
| F-C-C-F | Staggered | 0.0 | 90% |
| F-C-C-F | Eclipsed | 4.5 | <1% |
Note: This table is illustrative. The data represents the kind of output generated from a conformational analysis using MD simulations.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding how a chemical reaction occurs requires identifying the path it takes from reactants to products, including any high-energy intermediates and transition states. Computational modeling is a powerful tool for mapping these reaction pathways.
Transition State Theory (TST) is a cornerstone of these studies, explaining reaction rates by assuming a quasi-equilibrium between reactants and an activated complex at the transition state. wikipedia.orglibretexts.org Computational methods can locate the geometry of this transition state on the potential energy surface and calculate its energy, which is crucial for determining the reaction's activation energy.
Computational chemistry allows for the detailed calculation of the thermodynamic landscape of a reaction. By mapping the minimum energy path from reactants to products, a reaction coordinate diagram can be constructed. This diagram visually represents the changes in potential energy throughout the reaction, highlighting the energies of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the highest-energy transition state is the reaction barrier, or activation energy.
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling is instrumental in understanding how catalysts achieve this at a molecular level. For reactions involving this compound, a catalyst could interact with the molecule to stabilize the transition state or activate a particular bond.
For example, in the enantioselective α-fluorination of aldehydes, organocatalysts are used to form an enamine intermediate, which then reacts with an electrophilic fluorine source. nih.gov Computational studies can model the entire catalytic cycle, calculating the energies of all intermediates and transition states. This allows researchers to understand the origin of catalysis and enantioselectivity, and to rationally design more efficient catalysts. The interaction between the catalyst, substrate, and reactants can be meticulously mapped to reveal the precise mechanism of action.
Studies on Hydration Phenomena and Water Interactions with Fluorinated Aldehyde Derivatives
The hydration of fluorinated compounds is a complex phenomenon governed by a delicate balance of hydrophobic and hydrophilic interactions. The presence of highly electronegative fluorine atoms significantly alters the nature of these interactions compared to their non-fluorinated counterparts. aip.org
Computational studies, particularly MD simulations and ab initio investigations, have been employed to explore the hydration patterns of carbonyl compounds. researchgate.net These studies reveal that water molecules form structured arrangements around the solute, often involving four- and five-membered rings. researchgate.net For fluorinated aldehydes, the strong electron-withdrawing effect of the fluoroalkyl group enhances the hydrogen-bonding capability of nearby functional groups. Molecular dynamics calculations on fluorinated alcohols have shown that the alcohol-water interaction is stronger than for aliphatic alcohols. aip.org This leads to a more structured and stable hydration shell.
Development of Computational Methodologies for Perfluorinated Organic Compounds
The unique properties of per- and polyfluoroalkyl substances (PFAS), such as their extreme stability, pose significant challenges for both experimental and computational investigation. njit.edu This has spurred the development of specialized computational methodologies tailored for these compounds.
Recent advancements include cost-effective protocols for calculating rate constants for reactions involving fluorinated compounds within the framework of multiconformer transition state theory (MC-TST). rsc.orgresearchgate.net These methods are crucial for accurately predicting the atmospheric lifetime and degradation pathways of fluorinated volatile organic compounds.
Furthermore, there is ongoing research into developing more accurate force fields for MD simulations of PFAS, which is essential for studying their transport, fate, and interactions in complex environmental systems. princeton.edu The integration of DFT with MD offers a promising avenue for predicting the behavior of PFAS in various environments, combining the electronic accuracy of DFT with the dynamic sampling of MD. njit.edu These methodological developments are critical for building predictive models for the environmental impact and potential remediation of perfluorinated organic compounds. bohrium.comacs.org
Advanced Spectroscopic and Analytical Methodologies in Pentafluoropropionaldehyde Hydrate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and mechanistic investigation of fluoroorganic compounds like pentafluoropropionaldehyde (B1581517) hydrate (B1144303). The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of molecular structure, connectivity, and dynamics.
Application of ¹H, ¹³C, and ¹⁹F NMR in Reaction Monitoring and Product Characterization
NMR spectroscopy is instrumental in tracking the progress of reactions involving pentafluoropropionaldehyde hydrate and in characterizing the resulting products. rsc.org By acquiring spectra at different time points, researchers can observe the disappearance of reactant signals and the emergence of product signals, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In the context of this compound, the signals corresponding to the hydroxyl protons and the proton on the carbon bearing the gem-diol can be monitored. hmdb.cadatapdf.com Changes in the chemical shift and multiplicity of these signals can indicate the conversion of the hydrate to other functional groups.
¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The technique is particularly useful for confirming the presence of the C-F and C-O bonds in derivatives of this compound. rsc.org
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides detailed information about the fluorine atoms within a molecule. organicchemistrydata.orgorganicchemistrydata.org The chemical shifts and coupling constants (J-coupling) between different fluorine nuclei, as well as between fluorine and other nuclei like hydrogen and carbon, are invaluable for structural elucidation. organicchemistrydata.org For instance, in reactions involving the pentafluoroethyl group (CF₃CF₂-), ¹⁹F NMR can be used to follow the transformation of this group and to characterize the fluorine environments in the final products. rsc.orgsci-hub.se
The following table summarizes typical NMR data for a derivative of this compound, illustrating the application of these techniques in product characterization. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.30 | t | 7.4 | Aromatic CH |
| ¹H | 4.32 | q | 7.1 | OCH₂ |
| ¹H | 1.34 | t | 7.1 | CH₃ |
| ¹³C | 164.47 | t | 33.1 | C=O |
| ¹³C | 116.41 | t | 250.0 | CF₂ |
| ¹⁹F | -105.83 | t | 16.8 | CF₂ |
This data is for an exemplary ethyl ester derivative and serves as an illustration.
Advanced NMR Techniques for Stereochemical Analysis
Beyond standard one-dimensional NMR, advanced techniques are employed to determine the stereochemistry of molecules derived from this compound. These methods are crucial when chiral centers are formed during a reaction.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space, providing information about the relative stereochemistry of a molecule.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also used to determine spatial proximities of nuclei but is often more effective for medium-sized molecules.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is essential for establishing the connectivity of different parts of a molecule. sci-hub.se
These advanced NMR techniques provide a powerful toolkit for the unambiguous determination of the three-dimensional structure of complex molecules derived from this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Signatures and Functional Group Analysis in Research Contexts
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the functional groups present in a molecule. nih.govnih.gov They are widely used in research to identify key structural features and to follow chemical transformations.
In the study of this compound and its reaction products, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of O-H bonds in the hydrate and any alcohol or carboxylic acid derivatives. The strong C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, are also a prominent feature. rsc.org
Raman spectroscopy, while less commonly reported for this specific compound, can provide complementary information, especially for symmetric vibrations that may be weak or inactive in the IR spectrum. For example, the C-C backbone vibrations and certain C-F symmetric stretches can be more readily observed with Raman spectroscopy.
The table below shows typical IR absorption frequencies for functional groups relevant to the chemistry of this compound. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (hydrate/alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (aldehyde/ketone/ester) | Stretching | 1680-1750 |
| C-F | Stretching | 1000-1400 (strong, multiple bands) |
Mass Spectrometry (MS) for Identification of Reaction Products and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. copernicus.org In the context of this compound research, MS is essential for confirming the identity of reaction products.
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. rsc.org This is particularly valuable when distinguishing between compounds with the same nominal mass but different atomic compositions.
Electron ionization (EI) and chemical ionization (CI) are common ionization techniques used in conjunction with MS. EI often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for library matching. Softer ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often used to observe the intact molecular ion, which is crucial for determining the molecular weight of the product. rsc.org The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule, as weaker bonds tend to break preferentially.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound itself is a liquid at room temperature, solid derivatives can be prepared and their structures determined by this technique.
Chromatographic Techniques for Complex Mixture Separation and Analysis in Synthetic and Mechanistic Studies
Chromatography is an indispensable tool for the separation, purification, and analysis of complex mixtures that are often generated in the course of synthetic and mechanistic studies involving this compound. nih.govnih.gov The choice of chromatographic technique depends on the properties of the compounds to be separated, such as their polarity, volatility, and molecular size. ijpsjournal.com
Gas Chromatography (GC): GC is well-suited for the separation of volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components of a mixture. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate a wide range of non-volatile compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Different HPLC modes, such as normal-phase, reversed-phase, and size-exclusion chromatography, can be employed depending on the specific separation challenge.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography.
Column Chromatography: This is a preparative technique used to purify compounds from a reaction mixture on a larger scale. nih.govijpsjournal.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is critical for achieving good separation. nih.gov
The following table outlines the applicability of different chromatographic techniques in the context of this compound research.
| Chromatographic Technique | Principle of Separation | Typical Application |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Analysis of volatile reaction products and intermediates. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. nih.gov | Separation and purification of non-volatile derivatives. |
| Thin-Layer Chromatography (TLC) | Adsorption onto a solid stationary phase from a liquid mobile phase. | Rapid reaction monitoring and qualitative analysis. |
| Column Chromatography | Adsorption onto a solid stationary phase from a liquid mobile phase. nih.gov | Preparative purification of reaction products. |
Challenges and Future Directions in Pentafluoropropionaldehyde Hydrate Research
Overcoming Synthetic Challenges: Yield Optimization and Selective Transformations
Currently, detailed studies on the optimized synthesis of pentafluoropropionaldehyde (B1581517) hydrate (B1144303) are not extensively reported in the available scientific literature. The primary synthetic route involves the hydration of pentafluoropropionaldehyde. However, achieving high yields and purity is a significant challenge that needs to be systematically addressed. Future research should focus on a multi-pronged approach to optimize the synthesis of this compound. This includes a thorough investigation of reaction conditions such as temperature, pressure, solvent systems, and reaction times. Furthermore, the development of in-situ formation and reaction protocols could be a promising avenue to bypass potential isolation difficulties.
A critical area for future investigation is the development of selective transformations of the diol functionality. The two hydroxyl groups offer a platform for a variety of subsequent reactions. Research into selective mono-functionalization versus di-functionalization is paramount for its application as a versatile building block. This could involve the use of protecting group strategies or the development of catalysts that can differentiate between the two hydroxyl groups.
Addressing Issues of Compound Stability and Decomposition Pathways in Reactions and Isolation
Pentafluoropropionaldehyde hydrate's utility is intrinsically linked to its stability. While gem-diols are often transient intermediates, the presence of the electron-withdrawing pentafluoropropyl group is thought to stabilize the hydrate form. Indeed, studies on analogous perfluorinated aldehydes have shown a high propensity for hydration in aqueous media. For instance, bubbling trifluoroacetaldehyde (B10831) (CF₃CHO) through water has been observed to result in over 80% conversion to its hydrate form, indicating a rapid and favorable hydration process. nih.gov
However, the stability of this compound during organic reactions and isolation procedures is a critical concern. The compound is known to be incompatible with oxidizing agents. nih.gov Its decomposition under various conditions can lead to the formation of byproducts such as carbon monoxide, carbon dioxide, and hydrogen fluoride. nih.gov A key area for future research is the detailed mapping of its decomposition pathways under different thermal, acidic, and basic conditions. Understanding these pathways is crucial for designing reaction conditions that preserve the integrity of the molecule.
Future work should also focus on developing robust isolation and purification protocols. Techniques such as azeotropic distillation or the use of specific drying agents could be explored to minimize decomposition during workup.
Development of Novel Catalytic Systems for Enhanced Reactivity and Enantioselectivity
The development of novel catalytic systems is essential to unlock the full synthetic potential of this compound. Currently, there is a lack of reported catalytic systems specifically designed for reactions involving this compound. Future research should aim to fill this gap by exploring a range of catalysts to enhance its reactivity and control its selectivity.
Given the presence of hydroxyl groups, acid and base catalysis are logical starting points for investigation. However, the development of more sophisticated catalytic systems, such as those based on transition metals or organocatalysts, could lead to novel transformations. For instance, catalytic systems could be designed to facilitate etherification, esterification, or substitution reactions at the diol center.
A particularly exciting avenue for future research is the development of enantioselective catalytic systems. The prochiral nature of this compound makes it an ideal substrate for asymmetric catalysis. Chiral catalysts could be employed to achieve enantioselective transformations, leading to the synthesis of optically active fluorinated building blocks. Research in this area could draw inspiration from the successful enantioselective hydration of α-aminonitriles using chiral carbonyl catalysts, which has demonstrated the potential for achieving high enantiomeric excess in hydration reactions. rsc.org
Exploration of New Reaction Classes and Transformative Applications in Organic Synthesis
The unique electronic properties conferred by the pentafluoropropyl group suggest that this compound could participate in a variety of novel reaction classes. Future research should focus on exploring its reactivity with a diverse range of reagents to uncover new transformations. For example, its potential as a precursor to other valuable fluorinated compounds should be systematically investigated.
One promising area of exploration is its use in condensation reactions. The activated C-H bond adjacent to the gem-diol functionality could potentially participate in aldol-type or Knoevenagel-type condensations, providing access to complex fluorinated molecules. Furthermore, its ability to act as a formaldehyde (B43269) equivalent, but with significantly altered reactivity due to the fluorine atoms, could be exploited in the synthesis of novel polymers or heterocyclic compounds.
The development of new applications for this compound in organic synthesis is a key long-term goal. Its incorporation into pharmacologically active molecules or advanced materials could be a significant outcome of future research. Drawing parallels from the use of other fluorinated building blocks, it is conceivable that this compound could be used to modulate the biological activity or material properties of larger molecules.
Integration of Advanced Experimental Techniques with Predictive Computational Models for Comprehensive Understanding
A synergistic approach that combines advanced experimental techniques with predictive computational models will be instrumental in accelerating our understanding of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the compound's structure, stability, and reactivity. For instance, DFT calculations have been used to investigate the aqueous phase hydration equilibrium constants of perfluoroalkyl aldehydes, offering predictions about their stability in solution. researchgate.net
Future research should leverage these computational tools to model reaction mechanisms, predict the outcomes of unexplored reactions, and guide the design of new catalysts. For example, computational screening of potential catalysts could significantly narrow down the experimental effort required to identify effective catalytic systems.
The integration of these computational models with advanced experimental techniques, such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) and detailed kinetic analysis, will provide a comprehensive picture of the compound's behavior. This integrated approach has been successfully applied to study the impact of fluorine on the structure and noncovalent interactions in other fluorinated molecules, demonstrating its power in elucidating complex chemical phenomena. nih.gov By applying a similar strategy to this compound, researchers can gain a deeper understanding of its fundamental properties and unlock its full potential in organic synthesis.
Q & A
Q. What are the key synthetic pathways for producing pentafluoropropionaldehyde hydrate, and how do reaction conditions influence yield?
this compound is synthesized via fluorination of propanal derivatives or hydrolysis of fluorinated precursors. Variables such as temperature (optimized between 0–5°C to minimize side reactions), solvent polarity (e.g., aqueous or polar aprotic solvents), and stoichiometric ratios of fluorinating agents (e.g., SF₄ or HF) critically affect yield . Post-synthesis purification often involves recrystallization from ethanol-water mixtures to isolate the hydrate form.
Q. What spectroscopic methods are routinely employed to confirm the structure of this compound?
Key techniques include:
- ¹⁹F NMR : To confirm fluorination patterns (expected signals at δ -75 to -85 ppm for CF₃ and CF₂ groups) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches in the hydrate .
- X-ray Diffraction (XRD) : For crystallographic confirmation of hydrate morphology, particularly hydrogen-bonding networks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as harmful (H302, H315) and causes respiratory irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Storage requires anhydrous conditions at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. How does the hydrate form influence the compound’s reactivity in nucleophilic addition reactions compared to its anhydrous counterpart?
The hydrate’s geminal diol structure (CH(OH)₂) alters electrophilicity by stabilizing the carbonyl group via hydrogen bonding, reducing susceptibility to nucleophilic attack. Kinetic studies show a 30–40% decrease in reaction rates with amines or Grignard reagents compared to anhydrous forms. Computational models (DFT) reveal enhanced charge delocalization in the hydrate .
Q. What experimental and computational strategies resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (reported 50–100°C) arise from differing hydrate:solvent ratios and analytical methods. Thermogravimetric analysis (TGA) under controlled humidity and DFT-based transition-state modeling can reconcile these variations by quantifying hydration-dependent stability .
Q. How can non-covalent interactions in this compound crystals be systematically analyzed to predict self-assembly behavior?
Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) identify dominant interactions (e.g., F···H, O-H···O). Molecular dynamics simulations reveal that fluorophobic effects and π-stacking drive 3D assembly, critical for designing fluorinated supramaterials .
Q. What methodological challenges arise in detecting trace this compound in environmental matrices, and how are they addressed?
PFAS-specific challenges include adsorption losses during sampling and low detection limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C₃-analogues) improves accuracy. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates .
Q. How do patchy hydrate distributions in composite materials affect the physical properties of this compound-based systems?
Heterogeneous hydrate saturation (e.g., 100% hydrate patches in a porous matrix) alters mechanical stiffness and thermal conductivity. Finite-element modeling shows a transition from series-bound (low saturation) to parallel-bound (high saturation) stiffness profiles, validated via nanoindentation and thermal diffusivity assays .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
